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Compound of Interest

Compound Name: 2-Ethylisonicotinamide

Cat. No.: B143562

Introduction

2-Ethylisonicotinamide (CsH10N20, Mol. Wt.: 150.18 g/mol ) is a heterocyclic aromatic amide
of significant interest within pharmaceutical development and chemical analysis.[1][2] It is
recognized as a key metabolite and impurity of Ethionamide, a second-line antitubercular drug.
[2] Consequently, its unambiguous identification and characterization are critical for quality
control, metabolic studies, and regulatory compliance. This guide provides an in-depth analysis
of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy,
and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive structural
elucidation of this compound. The methodologies and interpretations presented herein are
grounded in established principles to ensure scientific rigor and trustworthiness for researchers
and drug development professionals.

Below is the chemical structure of 2-Ethylisonicotinamide, which forms the basis for all
subsequent spectroscopic interpretation.

Caption: Chemical structure of 2-Ethylisonicotinamide.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis

Mass spectrometry is the foundational technique for determining the molecular weight and
obtaining structural information through controlled fragmentation. For a molecule like 2-
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Ethylisonicotinamide, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron
lonization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray
lonization (ESI) are effective.

Expertise & Experience: Choosing the Right lonization

» Electron lonization (EIl): This hard ionization technique is ideal for generating a reproducible
fragmentation pattern, creating a "fingerprint" spectrum that can be compared against
spectral libraries like NIST.[1] It is particularly useful for identifying known compounds and
elucidating the structure of new ones by piecing together the fragments.

» Electrospray lonization (ESI): This soft ionization technique is preferred for its ability to
generate intact protonated molecules, [M+H]*, providing a clear confirmation of the
molecular weight.[3][4] It is less prone to in-source fragmentation, making it invaluable for
quantitative studies and for analyzing thermally labile compounds.

Experimental Protocol: GC-MS (El) Analysis

o Sample Preparation: Dissolve approximately 1 mg of 2-Ethylisonicotinamide in 1 mL of a
volatile solvent such as methanol or ethyl acetate.

 Injection: Inject 1 pL of the solution into the GC-MS system.

o Chromatographic Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a
temperature gradient (e.g., starting at 100°C, ramping to 250°C at 10°C/min) to ensure
separation from any impurities. Helium is used as the carrier gas.

 lonization: The eluted compound enters the El source, where it is bombarded with 70 eV
electrons.

¢ Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF)
analyzer across a mass range of m/z 40-400.

Data Presentation: Interpretation of the Mass Spectrum

The mass spectrum of 2-Ethylisonicotinamide provides clear evidence for its molecular
formula, CsH1oN20.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylisonicotinamide
https://pubchemlite.lcsb.uni.lu/e/compound/76905
https://pmc.ncbi.nlm.nih.gov/articles/PMC8573289/
https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

m/z (Mass-to- Proposed Fragment Structural o
. Significance
Charge Ratio) lon Component Lost
Molecular lon:
Confirms the
150 [M]* None ]
molecular weight of
150.18 Da.[1]
Loss of a hydrogen
149 [M-H]* He _
radical.[1]
Loss of the amino
134 [M-NH2]* *NH:2 radical from the amide
group.
Ethene (from ethyl Likely via McLafferty
122 [M-C2Ha]*
group) rearrangement.

Loss of the entire
carboxamide group

106 [M-CONHz]* *CONH: radical, indicating the
core pyridine

structure.

Pyridine ring
78 [CsHaN]*+ Cz2Hs, CONH:2
fragment.

Mandatory Visualization: Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events for 2-Ethylisonicotinamide
under Electron lonization.
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Caption: Proposed EI-MS fragmentation of 2-Ethylisonicotinamide.

Infrared (IR) Spectroscopy: Functional Group
Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups
present in a molecule. The spectrum arises from the absorption of infrared radiation at
frequencies corresponding to the molecule's vibrational modes.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

ATR has become the standard for its simplicity and minimal sample preparation.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically
diamond or germanium) to subtract atmospheric (H20, CO2) and instrumental contributions.

[5]
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o Sample Application: Place a small amount of solid 2-Ethylisonicotinamide powder directly
onto the ATR crystal.

o Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the
crystal.

o Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of 2-Ethylisonicotinamide will display characteristic absorptions confirming
its key structural features.
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Vibration Type

Authoritative
Functional Group Grounding &

Interpretation

3400-3250 (two
bands)

N-H Stretch

The presence of two

bands in this region is
Primary Amide (- characteristic of the
CONHz2) symmetric and
asymmetric stretching

of a primary amide.[6]

3100-3000

C-H Aromatic Stretch

Absorptions at
wavenumbers >3000
o _ cm~! are indicative of
Pyridine Ring C-H bonds where the
carbon is sp?

hybridized.[5]

3000-2850

C-H Aliphatic Stretch

Absorptions at

wavenumbers <3000
Ethyl Group (- cm~tare
CH2CH5) characteristic of C-H
bonds on sp3

hybridized carbons.[5]

~1670

C=0 Stretch (Amide I)

This is a very strong

and sharp absorption,

one of the most
Primary Amide prominent features of
the spectrum,
confirming the

carbonyl group.[6]

~1600

N-H Bend (Amide II)

This band results from
the bending vibration
of the N-H bond in the

amide.

Primary Amide

1600-1450

C=C and C=N Stretch

Pyridine Ring Multiple bands in this

region are

© 2025 BenchChem. All rights reserved.

6/15 Tech Support


https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

characteristic of
aromatic ring

vibrations.

The specific pattern of
these bands can
C-H Out-of-Plane o provide information
900-675 Aromatic Ring o
Bend about the substitution
pattern on the pyridine

ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms
in a molecule. *H NMR provides information on the hydrogen environment and connectivity,
while 13C NMR maps the carbon skeleton.

Experimental Protocol: NMR Sample Preparation and
Acquisition

A self-validating protocol ensures data integrity.

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such
as Deuterated Chloroform (CDCIs) or Dimethyl Sulfoxide (DMSO-ds). DMSO-ds is often
preferred for amides as it slows the exchange of amide protons, resulting in sharper signals.

o Sample Preparation: Accurately weigh ~5-10 mg of 2-Ethylisonicotinamide and dissolve it
in ~0.6 mL of the chosen deuterated solvent in a clean NMR tube.

e Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference standard
(6 0.00 ppm).

e Acquisition:

o H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard
parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans.
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o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to produce
singlets for all carbon atoms. Due to the lower natural abundance of 13C, more scans (e.g.,
1024) are required.[7]

Data Presentation: *H NMR Spectral Data (Predicted, 400
MHz, DMSO-ds)
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Chemical Shift
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(3, ppm)
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The proton

adjacent to the
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1H H-6 g g

the most

deshielded

aromatic proton.
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narrow doublet

This proton has
no adjacent
proton
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1H H-3 _
leading to a
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coupling.

~7.7 Doublet (d)

Coupled to H-6,
this proton
appears
downfield due to
1H H-5
the electron-
withdrawing
nature of the

amide group.

Broad Singlets

~8.0,~7.5
(br s)

Amide protons
are often broad
due to
guadrupole
effects and

2H -CONH:z chemical
exchange. Their
chemical shift is
highly dependent
on concentration

and temperature.
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~2.8 Quartet (q) 2H

The methylene
protons are
adjacent to three
methyl protons,
resulting in a
quartet (n+1

rule).

~1.2 Triplet (t) 3H

The methyl
protons are
adjacent to two
methylene
protons, resulting

in a triplet.

Data Presentation: **C NMR Spectral Data (Predicted,

100 MHz, DMSO-ds)
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Chemical Shift (3, ppm)

Assignment Expert Rationale

The carbonyl carbon of the

amide is highly deshielded and

~166 Cc=0 o
appears significantly
downfield.[8]
The carbon atom bearing the
~155 C-2 ethyl group is deshielded by its
position on the aromatic ring.
The carbon adjacent to the
~150 C-6 _ _ _
nitrogen is strongly deshielded.
The carbon atom attached to
~140 C-4 ]
the amide group.
~122 C-5 Aromatic CH carbon.
Aromatic CH carbon, typically
~120 C-3 the most shielded of the ring
carbons.
~25 -CHz- Aliphatic sp? carbon.
Aliphatic sp? carbon, typicall
~14 -CHs P P yPIEAly

appearing furthest upfield.

Mandatory Visualization: Spectroscopic Analysis

Workflow

This diagram outlines the logical flow for a comprehensive structural analysis.
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Structural Elucidation Workflow
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Caption: A validated workflow for spectroscopic characterization.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic
Resonance Spectroscopy provides a complete and unambiguous structural characterization of
2-Ethylisonicotinamide. MS confirms the molecular weight and elemental composition. IR
identifies the essential primary amide, aromatic, and aliphatic functional groups. Finally, *H and
13C NMR provide a detailed map of the proton and carbon frameworks, confirming the precise
substitution pattern and connectivity. This multi-technique approach forms a robust and self-
validating system for the identification and quality assessment of this important molecule in
research and pharmaceutical settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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